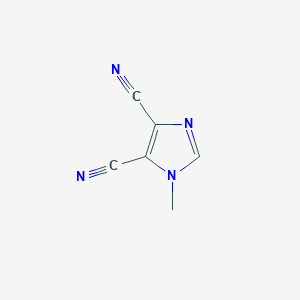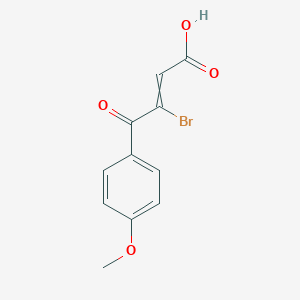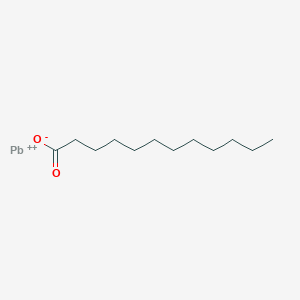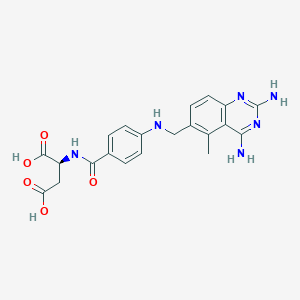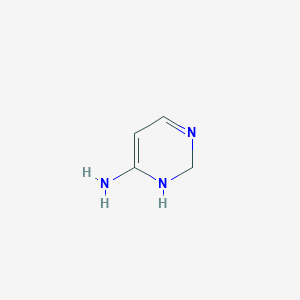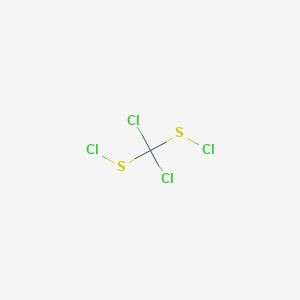![molecular formula C26H22O7 B095237 [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate CAS No. 17685-01-7](/img/structure/B95237.png)
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate, also known as DBOB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DBOB is a derivative of the natural product forskolin, which is known to activate the enzyme adenylate cyclase and increase levels of cyclic AMP (cAMP) in cells. DBOB has been shown to have similar effects on adenylate cyclase and cAMP levels, making it a promising tool for studying cellular signaling pathways.
Mecanismo De Acción
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate activates adenylate cyclase by binding to the enzyme's catalytic site and stabilizing the transition state of the reaction. This results in an increase in cAMP levels, which can activate downstream signaling pathways. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to be more selective for adenylate cyclase than forskolin, making it a useful tool for studying specific isoforms of the enzyme.
Efectos Bioquímicos Y Fisiológicos
The effects of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate on cellular processes vary depending on the cell type and signaling pathways involved. In some cases, [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to increase the activity of protein kinase A (PKA), a downstream effector of cAMP signaling. It has also been shown to activate the exchange protein directly activated by cAMP (EPAC), which can regulate processes such as cell migration and insulin secretion. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been used to study the effects of cAMP on ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the ATP-sensitive potassium (KATP) channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate in lab experiments is its high selectivity for adenylate cyclase, which allows for more specific manipulation of cAMP signaling pathways. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate is also more stable than forskolin, making it easier to handle and store. However, [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate is a relatively new compound and its effects on cellular processes are still being studied. It is important to use appropriate controls and compare results to those obtained with other cAMP activators to ensure that the effects observed are specific to [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate.
Direcciones Futuras
There are many potential future directions for research involving [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate. One area of interest is the role of cAMP signaling in cancer progression and metastasis. [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have therapeutic potential. Another area of interest is the use of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate in the study of neurological disorders such as Parkinson's disease and epilepsy, which are known to involve cAMP signaling pathways. Further research is needed to fully understand the effects of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate on cellular processes and its potential applications in various fields of study.
Métodos De Síntesis
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate can be synthesized from forskolin through a series of chemical reactions. First, forskolin is treated with benzoyl chloride to form 1,9-dideoxyforskolin. This intermediate is then reacted with benzoyl chloride again, along with triethylamine and pyridine, to form [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate. The synthesis of [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been optimized to increase yield and purity, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate has been used in a variety of research applications, particularly in the study of cAMP signaling pathways. It has been shown to activate adenylate cyclase and increase cAMP levels in a variety of cell types, including human embryonic kidney cells and rat brain slices. This makes [(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate a useful tool for studying the effects of cAMP on cellular processes such as gene expression, protein phosphorylation, and ion channel activity.
Propiedades
Número CAS |
17685-01-7 |
|---|---|
Nombre del producto |
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate |
Fórmula molecular |
C26H22O7 |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)31-21-16-23(33-26(29)20-14-8-3-9-15-20)30-17-22(21)32-25(28)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22+,23+/m0/s1 |
Clave InChI |
HYQISMBJGQVBLA-YTFSRNRJSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](CO[C@@H]1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1C(C(COC1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



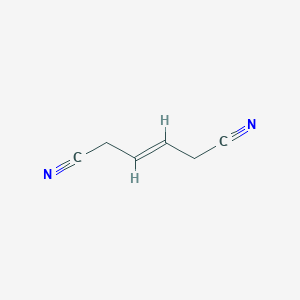
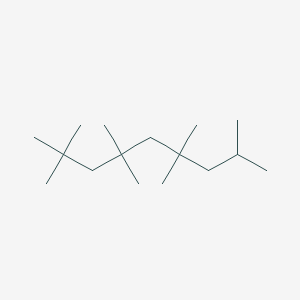
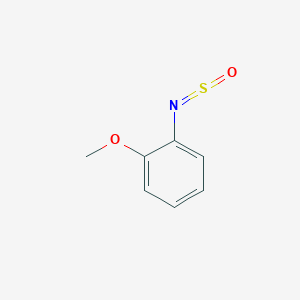
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
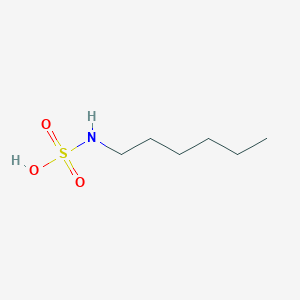
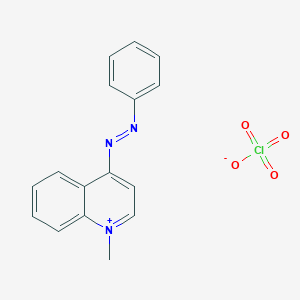
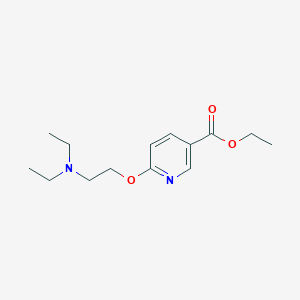
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
